![molecular formula C8H15NO3 B152986 tert-Butyl (2-oxopropyl)carbamate CAS No. 170384-29-9](/img/structure/B152986.png)
tert-Butyl (2-oxopropyl)carbamate
Overview
Description
Tert-Butyl (2-oxopropyl)carbamate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 g/mol . It is a white to yellow liquid or low melting solid .
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-oxopropyl)carbamate can be represented by the InChI code 1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
. The compound’s structure includes a carbamate group, which consists of a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .
Physical And Chemical Properties Analysis
Tert-Butyl (2-oxopropyl)carbamate has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and three hydrogen bond acceptors . It also has four rotatable bonds .
Scientific Research Applications
tert-Butyl (2-oxopropyl)carbamate: , also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with a variety of applications in scientific research. Below are some of the unique applications across different fields:
Chemical Synthesis
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . Anilines are important intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.
Organic Chemistry
It serves as a precursor for the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in many biologically active compounds.
Computational Simulations
Molecular simulations and visualizations for this compound can be produced using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender , and VMD . These simulations are crucial for understanding the molecular structure and properties.
Safety and Hazards
Future Directions
Tert-Butyl (2-oxopropyl)carbamate holds great potential in scientific research. Its diverse applications range from drug synthesis to catalysis. Further studies are needed to explore its potential uses and mechanisms of action.
Relevant Papers
Relevant papers related to tert-Butyl (2-oxopropyl)carbamate include studies on the synthesis of related compounds , spectroscopic and electrochemical studies , and potential applications in drug synthesis and catalysis.
Mechanism of Action
Tert-Butyl (2-oxopropyl)carbamate, also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C8H15NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tert-Butyl (2-oxopropyl)carbamate, it is recommended to be stored in a sealed and dry environment at 2-8°C . .
properties
IUPAC Name |
tert-butyl N-(2-oxopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMUQGCAFEQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326829 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-oxopropyl)carbamate | |
CAS RN |
170384-29-9 | |
Record name | tert-Butyl (2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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